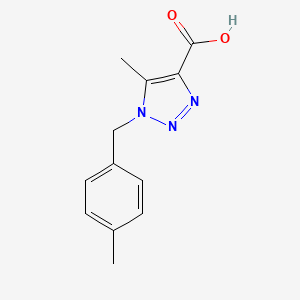

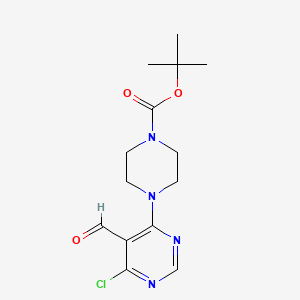

![molecular formula C12H14N4O3 B1328109 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid CAS No. 1119452-13-9](/img/structure/B1328109.png)

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazolopyridine and its derivatives is a topic of interest due to their pharmacological potential. While the provided data does not directly discuss the synthesis of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid, it does provide insights into the synthesis of related compounds. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives is achieved through a parallel iterative solution-phase synthesis, starting with 2,6-bis-aminopyridine-4-carboxylic acid methyl ester . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is characterized by extensive intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence their physical properties and reactivity . For example, the compound mentioned in paper forms a monoclinic crystal structure with extensive N-H...N and N-H...O hydrogen bonding. The diverse supramolecular synthons formed by triazolopyridines with different substituents can significantly affect their crystal structures . These structural insights are crucial for understanding the behavior of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid.

Chemical Reactions Analysis

The reactivity of triazolopyridine derivatives can be quite varied. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines can undergo acylation and intramolecular alkylation reactions to form polycondensed heterocycles . Additionally, triorganotin(IV) derivatives of triazolopyrimidine carboxylic acids have been synthesized, which exhibit antimicrobial activity . These reactions highlight the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a trifluoromethyl group in 3-amino-5-trifluoromethyl-1,2,4-triazole can lead to the formation of fluorinated triazolopyrimidine and triazolo[5,1-c]triazine derivatives . The electronic and intermolecular interactional characteristics of the substituents play a critical role in determining the properties of these compounds . Understanding these properties is essential for the development of new pharmaceuticals and materials.

科学的研究の応用

Synthesis and Chemical Reactions

- Polycondensed Heterocycles Synthesis : Research has shown that partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, which are structurally similar to the compound , can react with chlorocarboxylic acid chlorides to produce amides, leading to the formation of polycondensed heterocycles. This could be relevant for synthesizing similar structures using the compound of interest (Chernyshev et al., 2014).

- Interaction with Other Chemical Compounds : Aminoazoles like 3-amino-5-methylpyrazole and 3,5-diamino-1,2,4-triazole have been shown to interact with various acids and ketones, forming pyrazolo[3,4-b]pyridin-6-ones and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. These interactions might be similar for the compound in focus (Lipson et al., 2007).

Biological and Pharmaceutical Applications

- Fungicidal Activities : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which bear resemblance to the given compound, have shown promising fungicidal activities. This suggests potential applications of the compound in agricultural or pharmaceutical fungicides (Li De-jiang, 2008).

- Supramolecular Synthons in Crystal Engineering : The unique electronic and intermolecular interactional characteristics of 1,2,4-Triazolo[1,5-a]pyridine derivatives, including those with specific substituents, are significant in forming diverse supramolecular synthons. These properties can be vital for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

- Lead-like Compound Design : Functionalized building blocks based on triazolo[1,5-a]pyridine cores have been prepared and are likely to be useful as privileged motifs in lead-like compound design for pharmaceutical applications (Mishchuk et al., 2016).

Structural Analysis and Crystallography

- Structural Chemistry Information : The structural chemistry of 1,2,4-triazolo[1,5-a]pyridine derivatives, including their crystal structures and conformational dynamics, is essential for pharmaceutical development and crystal engineering. Understanding these properties can aid in the development of new drugs and materials (Chai et al., 2019).

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that the binding energy values against certain targets can range from 159 to 14 kcal/mol .

Biochemical Pathways

Similar compounds have been found to inhibit parasitic growth by inhibiting certain processes .

Result of Action

Similar compounds have shown antibacterial activities and have been used in proteomics research .

特性

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-12(2,3)10(19)13-11-15-14-8-7(9(17)18)5-4-6-16(8)11/h4-6H,1-3H3,(H,17,18)(H,13,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCJOFDDYORSSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)